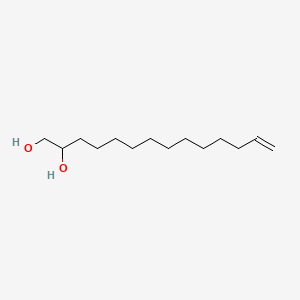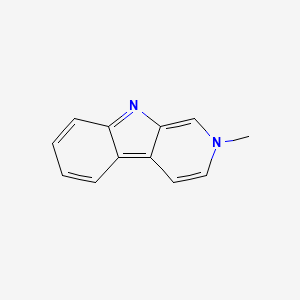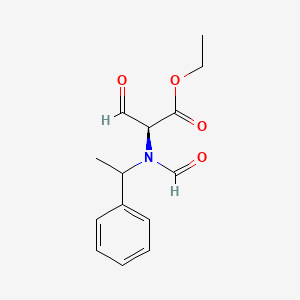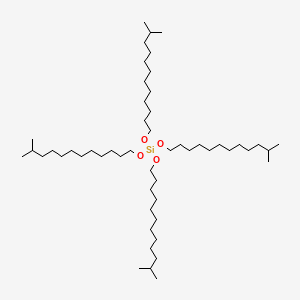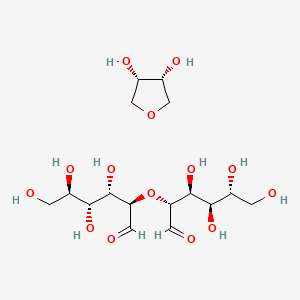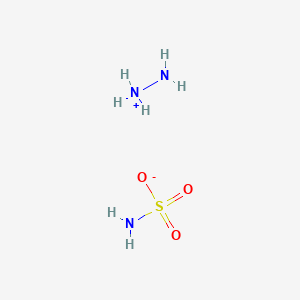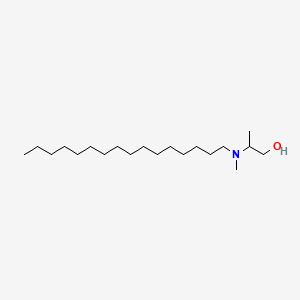
2-(Hexadecylmethylamino)propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexadecylmethylamino)propanol is an organic compound with the molecular formula C20H43NO. It is a derivative of propanol, where a hexadecylmethylamino group is attached to the second carbon atom of the propanol backbone. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecylmethylamino)propanol typically involves the reaction of hexadecylamine with epichlorohydrin, followed by a ring-opening reaction with methylamine. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Catalyst: Acidic or basic catalysts may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexadecylmethylamino)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Halides or esters.
Aplicaciones Científicas De Investigación
2-(Hexadecylmethylamino)propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 2-(Hexadecylmethylamino)propanol involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Another propanol derivative with similar surfactant properties.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with strong surfactant properties.
Cetyl alcohol: A long-chain fatty alcohol used in cosmetics and pharmaceuticals.
Uniqueness
2-(Hexadecylmethylamino)propanol is unique due to its specific combination of a long alkyl chain and an amino group, which provides both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent in various applications.
Propiedades
Número CAS |
85154-19-4 |
|---|---|
Fórmula molecular |
C20H43NO |
Peso molecular |
313.6 g/mol |
Nombre IUPAC |
2-[hexadecyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(3)20(2)19-22/h20,22H,4-19H2,1-3H3 |
Clave InChI |
GMIJAQKASIFZNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN(C)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


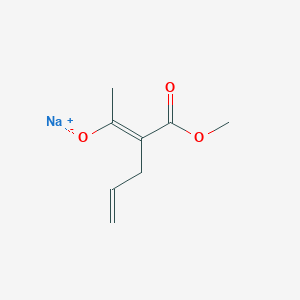
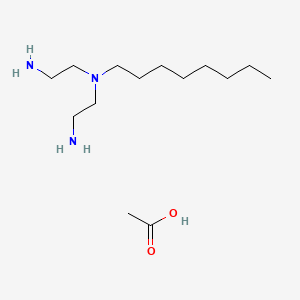

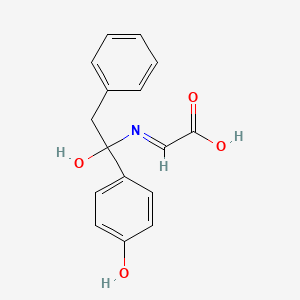
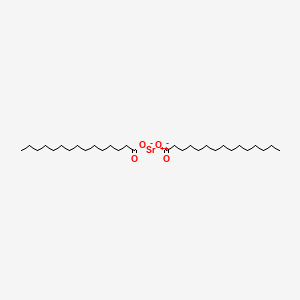
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)

